molecular formula C13H7Cl3N2O3 B11983602 2-chloro-N-(2,3-dichlorophenyl)-5-nitrobenzamide

2-chloro-N-(2,3-dichlorophenyl)-5-nitrobenzamide

Cat. No.: B11983602
M. Wt: 345.6 g/mol
InChI Key: ZHXUFADYXSAMJN-UHFFFAOYSA-N
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Description

2-chloro-N-(2,3-dichlorophenyl)-5-nitrobenzamide is a chemical compound with the molecular formula C13H7Cl3N2O3 This compound is characterized by the presence of chloro, dichlorophenyl, and nitro functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,3-dichlorophenyl)-5-nitrobenzamide typically involves the reaction of 2,3-dichloroaniline with 2-chloro-5-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction and aid in the purification of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,3-dichlorophenyl)-5-nitrobenzamide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol or methanol.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amides or thiol derivatives.

    Reduction: Formation of 2-chloro-N-(2,3-dichlorophenyl)-5-aminobenzamide.

    Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

2-chloro-N-(2,3-dichlorophenyl)-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,3-dichlorophenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and dichlorophenyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,3-dichlorophenyl)acetamide
  • 2-chloro-N-(2,3-dichlorophenyl)propanamide
  • 2-chloro-N-(2,4-dichlorophenyl)-5-nitrobenzamide

Uniqueness

2-chloro-N-(2,3-dichlorophenyl)-5-nitrobenzamide is unique due to the presence of both chloro and nitro groups on the benzamide core, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C13H7Cl3N2O3

Molecular Weight

345.6 g/mol

IUPAC Name

2-chloro-N-(2,3-dichlorophenyl)-5-nitrobenzamide

InChI

InChI=1S/C13H7Cl3N2O3/c14-9-5-4-7(18(20)21)6-8(9)13(19)17-11-3-1-2-10(15)12(11)16/h1-6H,(H,17,19)

InChI Key

ZHXUFADYXSAMJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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